molecular formula C13H12FNO B8537480 4-(4-Fluoro-2-methylphenoxy)aniline

4-(4-Fluoro-2-methylphenoxy)aniline

Cat. No.: B8537480
M. Wt: 217.24 g/mol
InChI Key: DQXMFBIZJLYCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-(4-fluoro-2-methylphenoxy)aniline

InChI

InChI=1S/C13H12FNO/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8H,15H2,1H3

InChI Key

DQXMFBIZJLYCLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave vessel was charged with 4′-bromoacetoanilide (1.19 g, 5.56 mmol), 2,2,6,6-tetramethyl-3,5-heptanedione (0.23 mL, 1.1 mmol), copper(I) chloride (0.22 g, 2.2 mmol), cesium carbonate (5.42 g, 16.7 mmol), 4-fluoro-2-methylphenol (0.70 g, 5.6 mmol), and N-methyl-2-pyrrolidone (5 mL). The reaction mixture was heated at 200° C. in a microwave oven for 20 minutes. The reaction mixture then was cooled to ambient temperature and diluted with deionized water (20 mL). The dilution was extracted with ethyl acetate (20 mL) and the extract combined with saturated sodium bicarbonate (aq., 100 mL). The mixture was washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The residue was diluted with concentrated hydrochloric acid (15 mL) and the dilution was heated at 100° C. for 2 hours. The reaction mixture was cooled to ambient temperature and diluted with 4N sodium hydroxide until basic. The dilution was extracted with methylene chloride (30 mL) and the extract was washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated. Product was purified from the residue by reverse phase HPLC to give 4-(4-fluoro-2-methylphenoxy)aniline (0.33 g, 1.5 mmol, 27% yield) as off-white solid. MS (EI) for C13H12FNO. found 218.1 (MH+).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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